molecular formula C14H24N2O B7630464 [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone

[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone

Cat. No. B7630464
M. Wt: 236.35 g/mol
InChI Key: YHGCKTADJNMRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone, also known as CPP or CPP-115, is a synthetic compound that has been studied for its potential as a treatment for various neurological disorders. CPP is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, CPP increases the levels of GABA in the brain, which can have a variety of effects on neurological function.

Mechanism of Action

[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone increases the levels of GABA in the brain, which can have a variety of effects on neurological function. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain. By increasing the levels of GABA, [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone can reduce the activity of other neurotransmitters, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone are largely related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain. By increasing the levels of GABA, [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone can reduce the activity of other neurotransmitters, which can have a calming effect on the brain. This can lead to a reduction in seizure activity, a decrease in drug-seeking behavior, and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone in lab experiments is its specificity for GABA transaminase. This allows researchers to selectively target this enzyme and study the effects of its inhibition on neurological function. Additionally, [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone has been shown to have a relatively low toxicity profile, which makes it a safer option for use in animal studies. However, one limitation of using [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.

Future Directions

There are several potential future directions for research on [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone. One area of interest is its potential as a treatment for epilepsy. While [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone has shown promise in animal models, more research is needed to determine its efficacy and safety in humans. Additionally, [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone may have potential as a treatment for addiction and anxiety disorders, but more research is needed to fully understand its effects on these conditions. Finally, researchers may continue to explore the biochemical and physiological effects of [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone, as well as its potential as a tool for studying GABA transaminase and other neurological processes.

Synthesis Methods

[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone can be synthesized using a multistep process that involves the reaction of various chemical reagents. The exact method of synthesis can vary depending on the specific laboratory and equipment being used, but generally involves the use of organic solvents and catalysts to drive the reaction forward. The final product is typically purified through a series of filtration and crystallization steps to remove any impurities and obtain a pure sample of [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone.

Scientific Research Applications

[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone has been studied extensively in vitro and in vivo for its potential as a treatment for various neurological disorders, including epilepsy, addiction, and anxiety. In animal models, [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone has been shown to reduce seizure activity and increase the effectiveness of other antiepileptic drugs. It has also been shown to reduce drug-seeking behavior in rodents, suggesting that it may have potential as a treatment for addiction. Additionally, [1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone has been shown to have anxiolytic effects in animal models, indicating that it may be useful in treating anxiety disorders.

properties

IUPAC Name

[1-(cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c17-14(15-8-3-4-9-15)13-5-1-2-10-16(13)11-12-6-7-12/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGCKTADJNMRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N2CCCC2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone

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